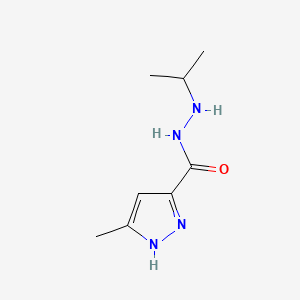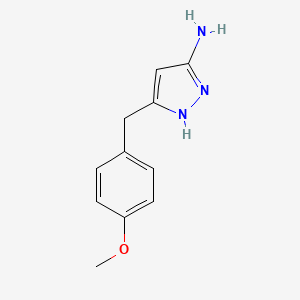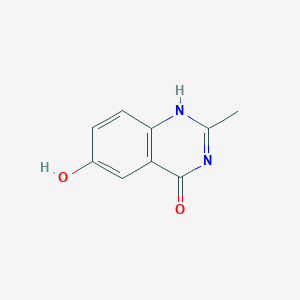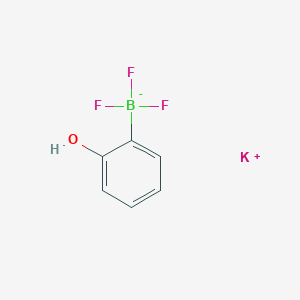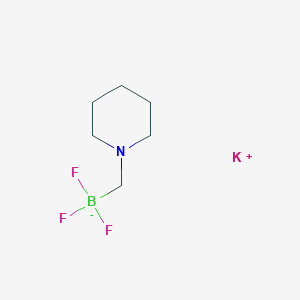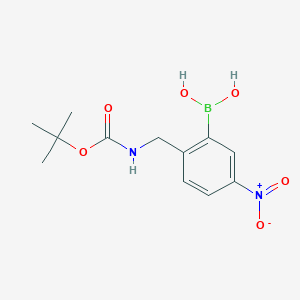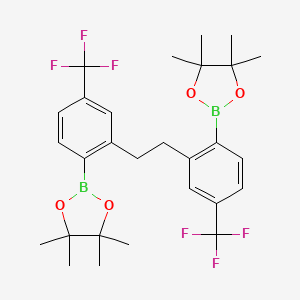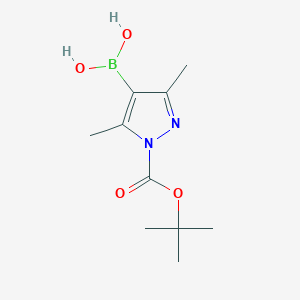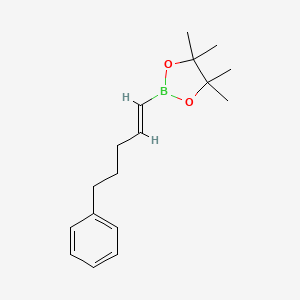
5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER
Overview
Description
5-Phenyl-1-pentenylboronic acid pinacol ester: is an organic compound with the molecular formula C17H25BO2. It is a boronic ester derivative, which is widely used in organic synthesis due to its stability and reactivity. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-1-pentenylboronic acid pinacol ester typically involves the reaction of 5-phenyl-1-pentene with a boronic acid derivative. One common method is the hydroboration of 5-phenyl-1-pentene followed by oxidation to form the boronic acid, which is then esterified with pinacol to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using catalysts to increase efficiency and yield. The process is optimized to ensure high purity and minimal by-products, making it suitable for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-pentenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Chemistry: 5-Phenyl-1-pentenylboronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic esters are explored for their potential as enzyme inhibitors and drug delivery agents. They are also investigated for their role in boron neutron capture therapy (BNCT), a type of cancer treatment .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-phenyl-1-pentenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which can undergo various transformations. In the Suzuki-Miyaura coupling, the boronate complex reacts with a palladium catalyst to form a carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium center, enabling the coupling reaction .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 5-Phenyl-1-pentanol
Comparison: 5-Phenyl-1-pentenylboronic acid pinacol ester is unique due to its extended carbon chain and the presence of a phenyl group, which enhances its reactivity and stability compared to simpler boronic esters. This makes it particularly useful in complex organic syntheses where stability and reactivity are crucial .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUHQMVNJDKHRO-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152524 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157945-84-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157945-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B7827433.png)
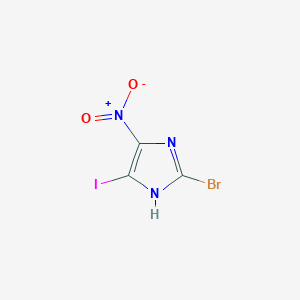
![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)
![2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-](/img/structure/B7827465.png)
